molecular formula C8H17NO B1512281 (1R,2R)-2-(Ethylamino)cyclohexanol CAS No. 218915-49-2

(1R,2R)-2-(Ethylamino)cyclohexanol

Cat. No. B1512281
CAS RN: 218915-49-2
M. Wt: 143.23 g/mol
InChI Key: NIMUFNCQZMSSAG-HTQZYQBOSA-N
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Description

“(1R,2R)-2-(Ethylamino)cyclohexanol” is a derivative of enantiopure 1,2-diaminocyclohexane . It’s a chiral compound, meaning it has a non-superimposable mirror image. The compound is used as a ligand in various chemical reactions .


Chemical Reactions Analysis

“this compound” can be used as a ligand in the preparation of 4H-benzo[f]imidazo[1,4]diazepin-6-one through multi-component Ullmann coupling reaction . It can also be used in one of the key synthetic steps for the preparation of tricyclic γ-secretase modulators .

Scientific Research Applications

Catalyst Development and Chemical Synthesis

  • Catalysis in Hydrogenation Processes : A study by Wang et al. (2011) describes the use of Pd nanoparticles supported on mesoporous graphitic carbon nitride (Pd@mpg-C3N4) as a catalyst. This catalyst shows high activity and selectivity in the hydrogenation of phenol to cyclohexanone in aqueous media, highlighting its potential for use in the production of important chemical intermediates (Wang et al., 2011).

  • Synthesis of Cyclohexanone Derivatives : Zha et al. (2021) developed a low-cost and scalable synthesis of a bifunctional building block related to cyclohexanone, showcasing the value of (1R,2R)-2-(Ethylamino)cyclohexanol in synthesizing complex molecules efficiently and economically (Zha et al., 2021).

Pharmaceutical Research and Development

  • Muscarinic Antagonist Synthesis : Research by Bugno et al. (1997) involved the synthesis of stereoisomers of [2-(1-diethylaminopropyl)] 1-hydroxy-1,1′-bicyclohexyl-2-carboxylate, a muscarinic antagonist. This study contributes to the understanding of the chirality and binding affinities in the development of pharmaceutical compounds (Bugno et al., 1997).

  • Binding Patterns of Stereoisomers : Another study by Barbier et al. (1995) explored the binding pattern of eight stereoisomers related to rociverine at cloned muscarinic receptors. This research provides insight into how stereochemical modifications can affect the affinity and selectivity of pharmaceutical compounds (Barbier et al., 1995).

Analytical Chemistry and Biochemistry

  • Chiral Fluorescent Conversion Reagent : Akasaka and Ohrui (1999) synthesized (1R,2R)-2-(2,3-Anthracenedicarboximido)cyclohexanol as a highly sensitive chiral fluorescent conversion reagent. This reagent enabled the separation and detection of chiral branched fatty acids, demonstrating its utility in analytical chemistry and biochemistry (Akasaka & Ohrui, 1999).

properties

IUPAC Name

(1R,2R)-2-(ethylamino)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-2-9-7-5-3-4-6-8(7)10/h7-10H,2-6H2,1H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMUFNCQZMSSAG-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@@H]1CCCC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650993
Record name (1R,2R)-2-(Ethylamino)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

218915-49-2
Record name (1R,2R)-2-(Ethylamino)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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